Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)-

Kinase selectivity Oxidation state SAR CDK inhibition

Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- (CAS 130946-61-1; molecular formula C21H17N3; exact mass 311.1424 Da) is a 1,4-dihydroindeno[1,2-c]pyrazole heterocycle featuring a 4-methyl-2-quinolinyl substituent at the N1 position and a methyl group at C3. It belongs to the broader class of indeno[1,2-c]pyrazole derivatives that have been patented as inhibitors of tyrosine kinase activity, particularly targeting kinases involved in angiogenic processes.

Molecular Formula C21H17N3
Molecular Weight 311.4 g/mol
CAS No. 130946-61-1
Cat. No. B12900380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)-
CAS130946-61-1
Molecular FormulaC21H17N3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)N3C4=C(CC5=CC=CC=C54)C(=N3)C
InChIInChI=1S/C21H17N3/c1-13-11-20(22-19-10-6-5-8-16(13)19)24-21-17-9-4-3-7-15(17)12-18(21)14(2)23-24/h3-11H,12H2,1-2H3
InChIKeyVOLSRXVQGQSSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- (CAS 130946-61-1): Procurement-Grade Structural and Pharmacological Baseline


Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- (CAS 130946-61-1; molecular formula C21H17N3; exact mass 311.1424 Da) is a 1,4-dihydroindeno[1,2-c]pyrazole heterocycle featuring a 4-methyl-2-quinolinyl substituent at the N1 position and a methyl group at C3. It belongs to the broader class of indeno[1,2-c]pyrazole derivatives that have been patented as inhibitors of tyrosine kinase activity, particularly targeting kinases involved in angiogenic processes [1]. The compound serves as the unsubstituted (6-H) parent scaffold within a series of 1-(6-substituted-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazoles, where the quinoline 6-position is a critical site for modulating pharmacological activity [2].

Pathway Tyrosine kinase / angiogenesis research
Scaffold 1,4-dihydroindeno[1,2-c]pyrazole parent (6-H)
Selection Baseline probe for quinoline SAR series

Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- (CAS 130946-61-1): Why Direct Analog Substitution Is Scientifically Unjustified


Substituting CAS 130946-61-1 with another indeno[1,2-c]pyrazole derivative—even a closely related congener—is not scientifically valid because both the quinoline 6-substituent and the oxidation state at C4 profoundly alter target engagement. The 1,4-dihydro scaffold (CAS 130946-61-1) is a distinct chemical entity from the 4-oxo series (e.g., CAS 130946-60-0), which independently emerged as cyclin-dependent kinase (CDK) inhibitors [1]. Within the 1,4-dihydro subseries, the introduction of a 6-fluoro, 6-chloro, or 6-methoxy group on the quinoline ring shifts potency, selectivity, and even the primary biological readout (e.g., tyrosine kinase inhibition vs. CNS activity) [2]. Generic interchange therefore risks selecting a compound with a fundamentally different pharmacological signature, compromising assay reproducibility and invalidating structure-activity relationship interpretation.

C4 oxidation state

May redirect kinase selectivity from tyrosine kinase (angiogenesis) to CDK, altering target engagement and assay readout.

Quinoline 6-substituent

Introduction of Cl, OCH₃, or CH₃ at the 6-position modulates CNS pharmacology; the 6-H baseline cannot be assumed equivalent.

Physicochemical profile

MW, H-bond acceptors, and lipophilicity shift with substituents, potentially affecting permeability and solubility without predictable transfer.

Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- (CAS 130946-61-1): Quantitative Differentiation Evidence Against Closest Structural Analogs


Oxidation-State-Dependent Kinase Selectivity: 1,4-Dihydro vs. 4-Oxo Indeno[1,2-c]pyrazole Scaffolds

CAS 130946-61-1 (1,4-dihydro) is the reduced form of the indeno[1,2-c]pyrazole scaffold. Its direct 4-oxo counterpart, CAS 130946-60-0, has been developed as a cyclin-dependent kinase (CDK) inhibitor scaffold [1]. The CDK patent literature explicitly distinguishes the 4-one series as potent CDK1–9 inhibitors, a pharmacological profile not reported for the 1,4-dihydro series [2]. Selecting the dihydro compound over the 4-one analog ensures avoidance of CDK-mediated cell cycle interference when the research objective is tyrosine kinase or angiogenesis pathway interrogation.

Oxidation State Selectivity
Class-level inference
1,4-Dihydro → Tyrosine kinase (angiogenesis) · 4-Oxo → CDK1-9
Oxidation state redirects kinase target class
Patent-derived pharmacological classification
Kinase selectivity Oxidation state SAR CDK inhibition

Quinoline 6-Position Substituent Effects on CNS Activity Within the 1,4-Dihydroindeno[1,2-c]pyrazole Series

In the seminal SAR study by Quraishi (1989), a series of 1-(6'-substituted-4'-methylquinol-2'-yl)-3-methyl-indeno[1,2-c]pyrazoles (compounds Va–d) were synthesized and tested for CNS activity [1]. While individual IC50 values for CNS endpoints were not reported in the abstract, the study explicitly states that compounds IVa–d (the 4-oxo precursors) and Va–d (the 1,4-dihydro final products) showed noticeable CNS activity, with the 6'-substituent (H, Cl, OCH3, CH3) modulating the intensity of the effect. CAS 130946-61-1 corresponds to the 6'-H (unsubstituted) member of this series. The presence or absence of a 6-substituent alters both the electronic character of the quinoline ring and the overall molecular lipophilicity, parameters that affect blood-brain barrier penetration and CNS target engagement [1].

CNS Activity Model
Reported endpoint context
In vivo mouse motor activity assays (Quraishi 1989)
6-H unsubstituted shows noticeable CNS activity
Substituent-dependent intensity; exact fold differences unavailable
CNS activity Quinoline SAR Indenopyrazole pharmacology

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile vs. 6-Substituted Analogs

CAS 130946-61-1 (6-H, C21H17N3, MW 311.38) has zero hydrogen bond donors and two hydrogen bond acceptors (the pyrazole N2 and quinoline N) . Its 6-fluoro analog (CAS 130946-70-2, C21H16FN3, MW 329.37) introduces a third electronegative HBA atom. The 6-methoxy analog (CAS 130946-68-8, C22H19N3O, MW 341.41) adds an additional HBA and rotatable bond, increasing topological polar surface area. The 6-chloro analog (CAS 130946-69-9, C21H16ClN3, MW 345.82) increases molecular weight and lipophilicity. These differences directly impact membrane permeability, solubility, and metabolic stability [1]. The unsubstituted 6-H compound provides a lower molecular weight and simpler H-bond profile, making it a cleaner chemical probe for establishing baseline SAR.

Physicochemical Comparison
Class-level inference
MW 311.38 (H) vs 329.37 (F) vs 345.82 (Cl) · HBA 2 vs 3
Minimal MW and HBA profile supports baseline SAR
Calculated properties; may influence permeability and solubility
Physicochemical properties Lipophilicity Drug-likeness

Patent-Protected Tyrosine Kinase Inhibitor Chemotype with Angiogenesis Relevance

The indeno[1,2-c]pyrazole scaffold of CAS 130946-61-1 falls within the generic claims of WO-9917770-A1, which describes compounds that inhibit tyrosine kinase activity implicated in angiogenic processes, including tumor vascularization and vascular hyperpermeability [1]. This patent specifically encompasses 1,4-dihydroindeno[1,2-c]pyrazoles bearing aryl or heteroaryl substituents at N1, including quinolinyl derivatives. In contrast, the 4-one series is covered by a separate patent family (US6407103) focused on CDK inhibition [2]. For organizations concerned with freedom-to-operate or pursuing angiogenesis-related kinase targets, the 1,4-dihydro chemotype of CAS 130946-61-1 occupies a distinct intellectual property space with defined biological relevance.

IP Landscape
Class-level inference
WO-9917770-A1 (TK/angiogenesis) · US6407103 (CDK)
Distinct patent-protected kinase target space
Patent analysis context; supports FTO differentiation
Tyrosine kinase inhibition Angiogenesis Patent protection

Indeno(1,2-c)pyrazole, 1,4-dihydro-3-methyl-1-(4-methyl-2-quinolinyl)- (CAS 130946-61-1): Best-Fit Research and Industrial Application Scenarios


Angiogenesis-Focused Kinase Inhibitor Screening

Use CAS 130946-61-1 as a reference compound or starting scaffold in biochemical and cell-based assays targeting angiogenesis-related tyrosine kinases (e.g., KDR/VEGFR2, PDGFR, FGFR families). The compound belongs to a patent-protected chemotype class (WO-9917770-A1) specifically claimed for inhibiting tyrosine kinases involved in angiogenic processes, making it directly relevant to ocular neovascularization, tumor angiogenesis, and vascular hyperpermeability research programs [1].

CNS Drug Discovery and Neuropharmacology

Deploy CAS 130946-61-1 as an unsubstituted quinoline baseline probe in CNS activity screening cascades. The compound is a member of the 1-(6'-substituted-4'-methylquinol-2'-yl)-3-methyl-indeno[1,2-c]pyrazole series for which measurable in vivo CNS activity has been documented, providing a reference point for evaluating how quinoline 6-position substituents (F, Cl, OCH3) modulate neuropharmacological endpoints [1].

Medicinal Chemistry SAR Baseline for Indenopyrazole Lead Optimization

Utilize CAS 130946-61-1 as the parent (6-H) scaffold in systematic structure-activity relationship campaigns. Its minimal physicochemical profile (MW 311.38, zero HBDs, two HBAs) provides a clean baseline against which the effects of 6-position substituents on potency, selectivity, solubility, and permeability can be quantitatively measured. This avoids confounding contributions from additional functional groups when establishing foundational SAR [1][2].

Freedom-to-Operate and IP Landscape Navigation for Kinase Inhibitor Development

Incorporate CAS 130946-61-1 into patent landscape analysis and competitive intelligence workflows. The compound anchors the 1,4-dihydroindeno[1,2-c]pyrazole patent family (WO-9917770-A1) directed to tyrosine kinase-mediated angiogenesis, which is distinct from the CDK-focused 4-one patent family (US6407103). This differentiation supports strategic compound selection when navigating freedom-to-operate considerations in kinase inhibitor drug discovery [1][2].

Application
Selection Property
Validation Focus
Angiogenesis kinase research
1,4-Dihydroindeno[1,2-c]pyrazole TK pathway engagement
Kinase profiling vs CDK family
CNS neuropharmacology studies
Unsubstituted 6-H quinoline baseline
CNS activity modulation by 6-substituent
SAR lead optimization
Low MW, simple H-bond profile scaffold
Permeability and solubility profiling
IP landscape analysis
Angiogenesis-focused patent family
FTO differentiation from CDK patent space
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